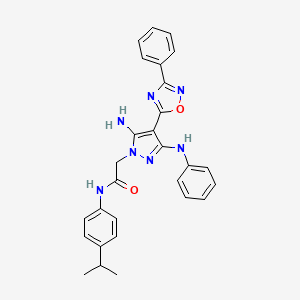

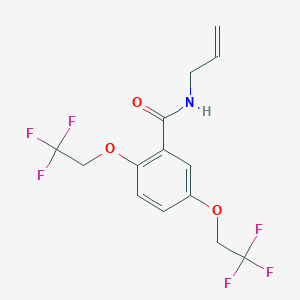

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is an organic compound . It has a molecular formula of C14H13F6NO3 and a molecular weight of 357.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized through a multistep reaction sequence. The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” include its molecular formula (C14H13F6NO3), molecular weight (357.25), and other properties like melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Molecular Assembly and Functionalization

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide and its derivatives have found significant application in the field of molecular assembly, particularly in forming organogels and liquid crystals. The molecular assemblies of compounds based on similar structures are predominantly influenced by intermolecular hydrogen-bonding interactions along the π-stacking directions, leading to the formation of one-dimensional π-stacking nanofibers. These assemblies have demonstrated exceptional organogelation characteristics in various organic solvents, suggesting potential applications in drug delivery systems, materials science, and nanotechnology (Shishido et al., 2014).

Catalytic Activity Enhancement

Research has highlighted the role of structures related to N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide in enhancing catalytic activities. For example, the introduction of allyl groups into certain molecular frameworks has been shown to improve the efficiency of catalysts in organic synthesis processes. This enhancement is particularly notable in the field of polymerization, where such modifications can lead to higher polymer yields and more efficient reactions. The specific structural features of these compounds contribute to their ability to act as effective ligands in catalytic systems, thereby broadening the scope of their application in the synthesis of polymers and other complex molecules (Bakthavachalam & Reddy, 2013).

Enhancement of Material Properties

The structural attributes of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide derivatives have been exploited to modify and enhance the properties of materials, particularly in the development of high-performance polymers. Studies have shown that incorporating these structures into polymer backbones can significantly influence the thermal, mechanical, and dielectric properties of the resulting materials. For instance, polymers modified with derivatives exhibiting similar structural characteristics to N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide have shown improved thermal stability, increased mechanical strength, and reduced dielectric constants. Such materials are of great interest for applications in electronics, aerospace, and automotive industries, where materials with specific performance characteristics are required (Wang et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is the N-terminal subunit of human Maltase-glucoamylase . This enzyme plays a crucial role in the final step of digestion of starch in the human small intestine.

Mode of Action

The compound interacts with its target through a series of molecular interactions. The docking studies suggest that the compounds dock into the active site of the enzyme . The bridging −NH group of the synthesized derivatives forms a hydrogen bond with Glu 260 .

Pharmacokinetics

It is noted that most of the synthesized compounds follow lipinski’s rule of 5 , which suggests good bioavailability.

Result of Action

Some derivatives have demonstrated α-amylase inhibitory activity , suggesting potential anti-diabetic properties.

Propiedades

IUPAC Name |

N-prop-2-enyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h2-4,6H,1,5,7-8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNCKLWZGZUOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)

![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)